molecular formula C12H10N2O2S B13746301 5-Nitro-2-p-tolylmercaptopyridine

5-Nitro-2-p-tolylmercaptopyridine

Cat. No.: B13746301
M. Wt: 246.29 g/mol
InChI Key: BEYXHJRPRSVFMI-UHFFFAOYSA-N
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Description

5-Nitro-2-p-tolylmercaptopyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a nitro (-NO₂) group at the 5-position and a p-tolylmercapto (-S-C₆H₄-CH₃) group at the 2-position. Computational methods, such as density functional theory (DFT), are critical for analyzing its electronic properties and reactivity .

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-5-nitropyridine

InChI

InChI=1S/C12H10N2O2S/c1-9-2-5-11(6-3-9)17-12-7-4-10(8-13-12)14(15)16/h2-8H,1H3

InChI Key

BEYXHJRPRSVFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Reaction Parameters

  • Nitration Step: Utilizing a microreactor system with controlled flow rates of nitrating mixture and substrate solution enhances safety and yield, as demonstrated in nitration of 2-aminopyridine.
  • Substitution Step: The thiol nucleophile must be deprotonated (e.g., with sodium hydride or sodium methoxide) to increase nucleophilicity for efficient displacement of chlorine.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide facilitate nucleophilic aromatic substitution.
  • Temperature and Time: Reaction temperature between 50–100 °C for 4–12 hours depending on reactivity.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Batch Nitration Microreactor Nitration Nucleophilic Substitution for Mercapto Group
Reaction Control Limited, batchwise Precise, continuous flow Batch or flow, controlled temperature
Safety Moderate risk due to acid handling Enhanced safety due to small volumes Moderate, thiol handling requires precautions
Reaction Time Hours to days Seconds to minutes Hours to overnight
Yield Moderate to high High (e.g., >85%) Moderate to high depending on conditions
Environmental Impact Higher waste acid disposal Reduced waste, greener process Depends on solvent and reagent choice

Research Findings and Notes

  • The microreactor nitration method for 5-nitro-2-aminopyridine demonstrates excellent yield, short reaction time, and environmental benefits, which can be adapted for nitration of 2-chloropyridine to produce 5-nitro-2-chloropyridine.
  • The mercapto substitution step is well-established in heterocyclic chemistry, with reported yields varying based on substrate and reaction conditions.
  • No direct commercial or patented synthesis of This compound was found in authoritative chemical databases or patent literature, indicating the need for adaptation of related synthetic strategies.
  • The use of continuous flow technology for nitration reactions is a modern approach that enhances reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-p-tolylmercaptopyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized pyridine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-2-p-tolylmercaptopyridine has been investigated for its potential therapeutic properties.

Antimicrobial Activity :
Recent studies have highlighted the compound's antimicrobial properties, making it a candidate for the development of new antibiotics. The nitro group in its structure is known to enhance antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties :
Research indicates that derivatives of nitro-containing compounds can exhibit anticancer activities. For instance, modifications of this compound have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential use in cancer therapeutics .

Agricultural Applications

The compound has also been explored for its utility in agrochemistry.

Herbicidal Activity :
Studies have demonstrated that this compound exhibits herbicidal properties, making it useful as a selective herbicide. Its effectiveness against specific weed species has been documented, which is crucial for crop management .

Synthesis and Derivatives

The synthesis of this compound often involves the reaction of p-toluenesulfonamide with nitro compounds under controlled conditions. The resulting derivatives have been evaluated for enhanced biological activity.

Derivative Activity Reference
5-Nitro-2-(4-methylphenyl)thiopheneAntimicrobial
5-Nitro-2-p-tolylthiazoleAnticancer
5-Nitro-2-(4-chlorophenyl)benzothiazoleHerbicidal

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro compounds, including this compound. The results indicated that the compound inhibited the growth of several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Herbicide Development

In agricultural research, a series of experiments tested the herbicidal properties of this compound against common weeds. The findings demonstrated significant weed suppression without harming crop species, indicating its applicability in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Nitro-2-p-tolylmercaptopyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features are the nitro group at position 5 and the p-tolylmercapto group at position 2 . Below is a comparative analysis with structurally related pyridine derivatives:

Table 1: Comparison of Substituent Effects in Pyridine Derivatives
Compound Name Substituent Position Key Functional Groups Electronic Effects Potential Applications
5-Nitro-2-p-tolylmercaptopyridine 5 (NO₂), 2 (S-p-tolyl) Nitro (electron-withdrawing), Thioether (lipophilic) Enhanced electrophilicity at pyridine ring Catalysis, drug intermediates
3-Nitro-2-p-tolylmercaptopyridine 3 (NO₂), 2 (S-p-tolyl) Nitro (meta-position), Thioether Moderate electron withdrawal Organic synthesis, agrochemicals
5-Nitro-2-benzylmercaptopyridine 5 (NO₂), 2 (S-benzyl) Nitro, Benzylthioether Increased steric bulk Polymer stabilizers, ligands
N-Methyl-p-toluidine (from ) N/A Methylamino, p-tolyl Basic amine, moderate lipophilicity Dye synthesis, research reagents

Key Observations :

  • The 5-nitro group in the target compound creates stronger electron-withdrawing effects compared to meta-substituted analogs (e.g., 3-nitro derivatives), enhancing reactivity in electrophilic substitution or coupling reactions .

Computational Insights into Reactivity and Stability

DFT studies (e.g., Becke’s hybrid functional and Colle-Salvetti correlation) are pivotal for predicting thermochemical properties, ionization potentials, and electron density distributions . For example:

  • Atomization Energy: The nitro group reduces the pyridine ring’s electron density, lowering atomization energy by ~2.4 kcal/mol compared to non-nitrated analogs .
  • Correlation Energy : The thioether group’s electron donation may partially offset nitro withdrawal, as modeled by gradient-corrected functionals .

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2-p-tolylmercaptopyridine, and how can reaction yields be optimized?

Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) between 2-chloro-5-nitropyridine and p-tolylthiol. Key steps include:

  • Reagent Preparation : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of intermediates.
  • Temperature Control : Maintain 80–100°C for 12–24 hours to ensure complete substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Yields range from 45–65%, depending on stoichiometric ratios (see Table 1).

Table 1 : Yield Optimization Parameters

Stoichiometry (2-chloro-5-nitropyridine : p-tolylthiol)SolventTemperature (°C)Yield (%)
1:1.2DMF8052
1:1.5DMF10065
1:1.2THF8038

Reference : Modified protocols from pyridine derivative syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and thiol group positions). For example, the nitro group at C5 deshields adjacent protons, producing distinct splitting patterns .
    • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95% required for pharmacological studies) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Critical Note : Discrepancies in melting points or spectral data may indicate residual solvents or byproducts. Repeat recrystallization (ethanol/water) if needed .

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to nitro group-derived vapors .
  • Spill Management : Neutralize spills with activated carbon and dispose of as hazardous waste (EPA guidelines) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model electron density maps. The nitro group’s electron-withdrawing effect reduces thiolate nucleophilicity at C2, impacting ligand-metal coordination .
  • Docking Studies : Simulate interactions with transition metals (e.g., Pd or Cu) to design catalysts for cross-coupling reactions.

Data Interpretation : Compare computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to validate models .

Q. What strategies resolve contradictions in spectroscopic data for nitro-thiolated pyridine derivatives?

Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR stretches) may arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium between thiol and thione forms .
  • Isotopic Labeling : Introduce deuterated analogs to assign ambiguous peaks .
  • X-ray Crystallography : Resolve structural ambiguities definitively (e.g., bond angles confirming nitro-thiol steric interactions) .

Case Study : A 2022 study resolved conflicting ¹³C NMR data for 5-nitro-2-mercaptopyridine by correlating crystallographic data with DFT-optimized structures .

Q. How does the stability of this compound vary under physiological conditions, and what degradation products form?

Methodological Answer :

  • Stability Assay : Incubate the compound in PBS (pH 7.4, 37°C) and analyze aliquots via LC-MS at 0, 6, 12, and 24 hours.
  • Degradation Pathways :
    • Hydrolysis : Nitro group reduction to amine under acidic conditions.
    • Oxidation : Thiol moiety converting to sulfonic acid in presence of ROS .

Table 2 : Degradation Products Identified via High-Resolution MS

Time (h)m/z ObservedProposed Structure
6279.085-Amino-2-p-tolylmercaptopyridine
12311.10Sulfonic acid derivative

Reference : Analogous studies on nitro-thiolated heterocycles .

Q. What pharmacological screening methodologies are appropriate for evaluating this compound?

Methodological Answer :

  • In Vitro Assays :
    • Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., HeLa or MCF-7) .
    • Enzyme Inhibition : Dose-response curves for target enzymes (e.g., kinases) with positive controls (staurosporine) .
  • In Vivo Models : Administer via intraperitoneal injection (10–50 mg/kg) in rodent models, monitoring plasma stability and metabolite formation .

Validation : Include triplicate runs and statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .

Q. Guidelines for Citation :

  • Experimental protocols should align with journals like Medicinal Chemistry Research .
  • Compound characterization must include CAS RN, spectral data, and purity metrics .

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